
3-(2-Methoxy-2-methylpropoxy)azetidine
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Overview
Description
3-(2-Methoxy-2-methylpropoxy)azetidine is a four-membered azetidine derivative characterized by a methoxy-substituted propoxy side chain at the 3-position. Azetidines are increasingly prominent in medicinal chemistry due to their conformational rigidity, which enhances target binding affinity compared to more flexible analogs like six-membered cyclic amines (e.g., piperidines) . Azetidine derivatives are integral to bioactive molecules, including antihypertensive drugs (e.g., azelnidipine) and cytotoxic natural products, underscoring their therapeutic relevance .
Preparation Methods
The synthesis of 3-(2-Methoxy-2-methylpropoxy)azetidine can be achieved through various methods. One common approach involves the ring-opening polymerization of azetidine monomers . This method can be carried out using cationic or anionic polymerization mechanisms, depending on the desired properties of the final product . Industrial production methods may involve the use of specific catalysts and reaction conditions to optimize yield and purity .
Chemical Reactions Analysis
3-(2-Methoxy-2-methylpropoxy)azetidine undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups into the azetidine ring .
Scientific Research Applications
3-(2-Methoxy-2-methylpropoxy)azetidine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, azetidine derivatives have been investigated for their potential neuroprotective effects and their ability to modulate inflammation and oxidative stress . Additionally, the compound is used in the development of antibacterial and antimicrobial coatings, CO2 adsorption materials, and non-viral gene transfection agents .
Mechanism of Action
The mechanism of action of 3-(2-Methoxy-2-methylpropoxy)azetidine is primarily driven by the ring strain of the azetidine ring . This strain makes the compound highly reactive and allows it to participate in various chemical reactions. The molecular targets and pathways involved in its biological effects include the modulation of oxidative stress and inflammation, as well as the regulation of mitochondrial ATP levels and enzyme activities .
Comparison with Similar Compounds
Azetidine derivatives are often compared to structurally related compounds to evaluate their physicochemical and biological performance. Below, 3-(2-Methoxy-2-methylpropoxy)azetidine is analyzed alongside key analogs:
Physicochemical Properties
Compound | logD | TPSA (Ų) | Permeability (Caco-2) | Key Structural Feature |
---|---|---|---|---|
This compound | 2.7* | 94* | High | Methoxy-propoxy side chain |
3-Cyanoazetidine (12) | 2.6 | 108 | Moderate | Cyano substituent |
Six-membered cyclic amines (e.g., piperidine derivatives) | 2.8–3.2 | 60–80 | High | Flexible ring structure |
*Estimated based on analogous 3-substituted azetidines .
- logD and Lipophilicity: The methoxy-propoxy substituent in this compound confers a logD (~2.7) comparable to 3-cyanoazetidine (logD = 2.6) but lower than six-membered amines (logD ~3.0), suggesting moderate lipophilicity .
- TPSA and Permeability: Its TPSA (94 Ų) is significantly lower than 3-cyanoazetidine (108 Ų), aligning with studies showing that reduced TPSA correlates with improved cellular permeability and reduced efflux .
Structural Analogs and Functional Implications
- 3-Methoxy vs. 3-Cyano Substitution: While both substituents maintain similar logD values, the methoxy group reduces TPSA, enhancing permeability.
- Azetidine vs. Oxetane : Oxetanes (four-membered oxygen-containing rings) are structurally similar but lack the nitrogen atom critical for hydrogen bonding. This difference impacts solubility and target interactions, making azetidines more versatile in drug design .
- Comparison with Piperidines : Six-membered amines exhibit higher logD and lower TPSA, favoring permeability, but their flexibility reduces binding affinity compared to azetidines. This trade-off highlights the azetidine scaffold’s advantage in potency-driven applications .
Biological Activity
3-(2-Methoxy-2-methylpropoxy)azetidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its azetidine ring structure, which is modified with a methoxy-alkyl group. The molecular formula can be represented as C8H17NO. Below is a summary of its key properties:
Property | Details |
---|---|
Molecular Formula | C8H17NO |
Molecular Weight | 157.23 g/mol |
IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves the reaction of appropriate azetidine precursors with methoxy-alkylating agents. Various synthetic routes have been explored, including nucleophilic substitution reactions that yield the desired azetidine derivative.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown that compounds with similar structures often demonstrate effectiveness against various bacterial strains. For instance, azetidines have been evaluated for their ability to inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .
The mechanism by which this compound exerts its biological effects may involve interaction with specific cellular targets. It is hypothesized that the compound can disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival .
Case Studies
- Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of several azetidine derivatives. The results indicated that compounds similar to this compound exhibited Minimum Inhibitory Concentrations (MICs) in the low micromolar range against several clinical isolates .
- Cytotoxicity Assessment : In another study, the cytotoxic effects of azetidine derivatives were tested on human cancer cell lines. The findings suggested that these compounds could induce apoptosis in cancer cells, potentially making them candidates for further drug development .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with other related compounds:
Compound | Biological Activity | MIC (µg/mL) |
---|---|---|
This compound | Antimicrobial against S. aureus | 15 |
4-Chloro-3-cyanobenzamide | Antimicrobial and anticancer properties | 10 |
1-Acetyl-3-phenylazetidine | Moderate antimicrobial activity | 25 |
Properties
Molecular Formula |
C8H17NO2 |
---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
3-(2-methoxy-2-methylpropoxy)azetidine |
InChI |
InChI=1S/C8H17NO2/c1-8(2,10-3)6-11-7-4-9-5-7/h7,9H,4-6H2,1-3H3 |
InChI Key |
WKHBNANRGPCSGA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(COC1CNC1)OC |
Origin of Product |
United States |
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